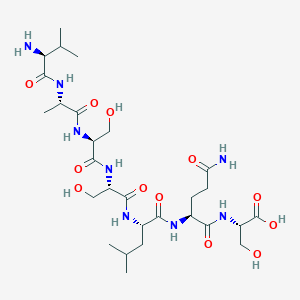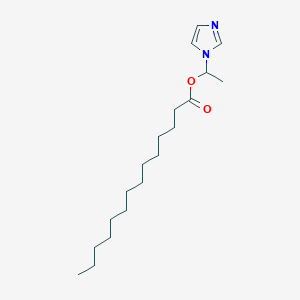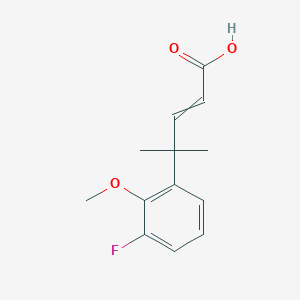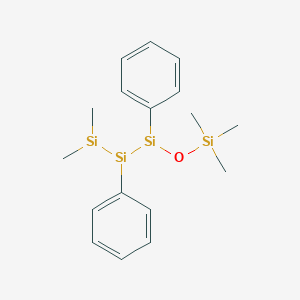
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride typically involves the reaction of 2-methyl-4-pyrimidinamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methyl-4-pyrimidinamine+Phosphorus oxychloride→N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a phosphoramidate derivative.
Scientific Research Applications
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring a phosphoryl group to other molecules. This activity is crucial in various biochemical pathways and can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylphosphoramic dichloride
- Phosphoramidic dichloride, methyl-
Comparison
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride is unique due to its specific structure, which includes a pyrimidine ring substituted with a methyl group. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoramidic dichlorides. For example, N,N-Dimethylphosphoramic dichloride has different reactivity due to the presence of dimethyl groups instead of a pyrimidine ring.
Properties
CAS No. |
801199-53-1 |
|---|---|
Molecular Formula |
C5H6Cl2N3OP |
Molecular Weight |
226.00 g/mol |
IUPAC Name |
N-dichlorophosphoryl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6Cl2N3OP/c1-4-8-3-2-5(9-4)10-12(6,7)11/h2-3H,1H3,(H,8,9,10,11) |
InChI Key |
SCIAKNOHCLCFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)


![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)


![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)

![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)


